![molecular formula C13H25NO4 B1405795 (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid CAS No. 1355338-29-2](/img/structure/B1405795.png)
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid
Vue d'ensemble
Description
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl group is known to be involved in a variety of organic transformations .
Mode of Action
The tert-butoxycarbonyl group is known to be involved in the steglich esterification, a mild reaction that allows the conversion of sterically demanding and acid labile substrates .
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of tertiary butyl esters has been developed using flow microreactor systems, which is more efficient, versatile, and sustainable compared to the batch .
Result of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by summarising characteristic applications .
Action Environment
The synthesis of tertiary butyl esters using flow microreactor systems is more efficient, versatile, and sustainable compared to the batch .
Analyse Biochimique
Biochemical Properties
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tert-butoxycarbonyl group is known for its stability and resistance to hydrolysis, making it an excellent protecting group in peptide synthesis. This compound interacts with enzymes such as proteases, which can cleave the Boc group under specific conditions, allowing for the controlled release of the active amino acid . Additionally, it can form hydrogen bonds and hydrophobic interactions with other biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the release of the active amino acid upon Boc group cleavage can activate or inhibit specific signaling pathways, affecting gene expression and cellular metabolism . This compound can also impact cellular processes such as protein synthesis and degradation, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group provides steric hindrance, protecting the amino acid from unwanted reactions. Upon enzymatic cleavage of the Boc group, the active amino acid can interact with target biomolecules, either inhibiting or activating their function . This interaction can lead to changes in gene expression, enzyme activity, and protein-protein interactions, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Boc group ensures that the compound remains intact under various conditions, but it can be selectively cleaved by specific enzymes to release the active amino acid . Long-term studies have shown that this compound can have sustained effects on cellular function, with gradual changes in gene expression and metabolic activity observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects such as enzyme inhibition, disruption of cellular processes, and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. The Boc group can be metabolized by enzymes such as esterases, leading to the release of the active amino acid . This compound can also influence metabolic flux by interacting with key enzymes and cofactors, affecting the levels of various metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The Boc group can also impact the compound’s solubility and membrane permeability, affecting its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The Boc group can direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpentanoic acid and tert-butoxycarbonyl chloride.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Chiral Center: The chiral center is introduced through a stereoselective reaction, often involving a chiral auxiliary or catalyst to ensure the desired (2R) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine reacts with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products
Hydrolysis: Produces the free amine and carbon dioxide.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.
Applications De Recherche Scientifique
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid: The enantiomer of the compound, differing in its stereochemistry.
(2R)-2-{[(Methoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
Uniqueness
(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and ease of handling during synthetic procedures. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Propriétés
IUPAC Name |
(2R)-4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


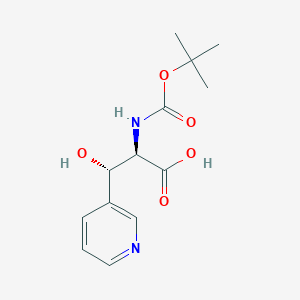

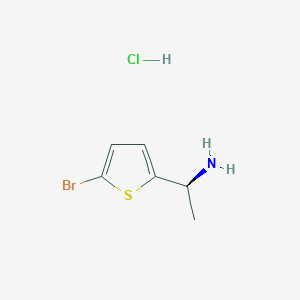
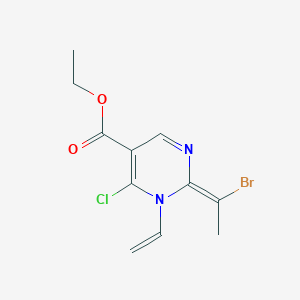
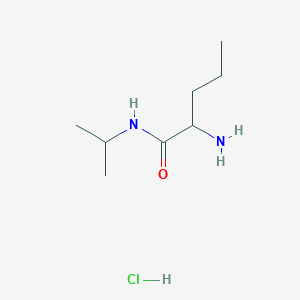
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
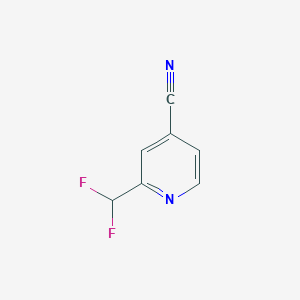
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)
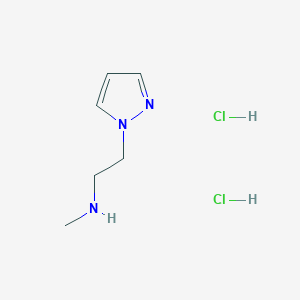
![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
